

HPLC method for Sulcotrione quantification in soil

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Compound of Interest

Compound Name:	Sulcotrione
CAS No.:	114680-61-4
Cat. No.:	B1168235

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Quantitative Analysis of **Sulcotrione** Herbicide in Soil Using High-Performance Liquid Chromatography with UV Detection

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of **Sulcotrione**, a triketone herbicide, in soil matrices. The protocol details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by HPLC analysis with UV detection. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for environmental monitoring and agricultural research. This guide is intended for researchers, environmental scientists, and analytical chemists requiring a reliable method for determining **Sulcotrione** residues in soil.

Introduction

Sulcotrione, 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione, is a selective herbicide used for the control of broadleaf and grassy weeds, particularly in maize cultivation. [1][2] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid biosynthesis in susceptible plants. [3] Due to its application in agriculture, there is a potential for **Sulcotrione** to persist in soil, impacting subsequent crops and potentially leaching into water systems. [4][5] Therefore, a sensitive and reliable analytical method is essential for monitoring its concentration and dissipation in the soil environment. [3] [4]

This document provides a comprehensive, step-by-step protocol for the extraction and quantification of **Sulcotrione** in soil. The methodology is grounded in established analytical principles and has been optimized for performance and reliability.

Principle of the Method

The method involves two primary stages: sample preparation and instrumental analysis.

- **Sample Preparation:** A modified QuEChERS extraction method is employed. [6][7][8] Soil samples are first hydrated, then extracted with acidified acetonitrile. A subsequent salting-out step with magnesium sulfate and sodium acetate partitions the **Sulcotrione** into the organic phase. [6][9] This approach is efficient for extracting moderately polar analytes like **Sulcotrione** from complex soil matrices while minimizing co-extractives. [9]
- **Instrumental Analysis:** The prepared extract is analyzed using a reversed-phase HPLC system equipped with a UV detector. Separation is achieved on a C18 column with an isocratic mobile phase of acidified water and acetonitrile. Quantification is based on the peak area of **Sulcotrione** compared against a multi-level calibration curve prepared from certified reference standards.

Materials and Reagents

- **Solvents:** Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure).
- **Reagents:** Formic acid (reagent grade, ~98%), Acetic acid (glacial, ACS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium acetate (NaOAc), Sodium chloride (NaCl).

- Standards: **Sulcotrione** certified reference material ($\geq 98\%$ purity).[1][10]
- Labware: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, volumetric flasks, pipettes, syringes, and 0.22 μm syringe filters.

Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
- Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
- Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

Table 1: HPLC Operating Conditions

Parameter	Value
Mobile Phase	Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 $^{\circ}\text{C}$
Detection Wavelength	254 nm[3][11]
Run Time	10 minutes

Scientist's Note: The mobile phase composition is critical for achieving good peak shape and retention time for **Sulcotrione**. The addition of formic acid helps to ensure the analyte is in its neutral form, leading to consistent retention on the C18 column. A wavelength of 254 nm is chosen as it provides a strong absorbance signal for **Sulcotrione**. [3][11]

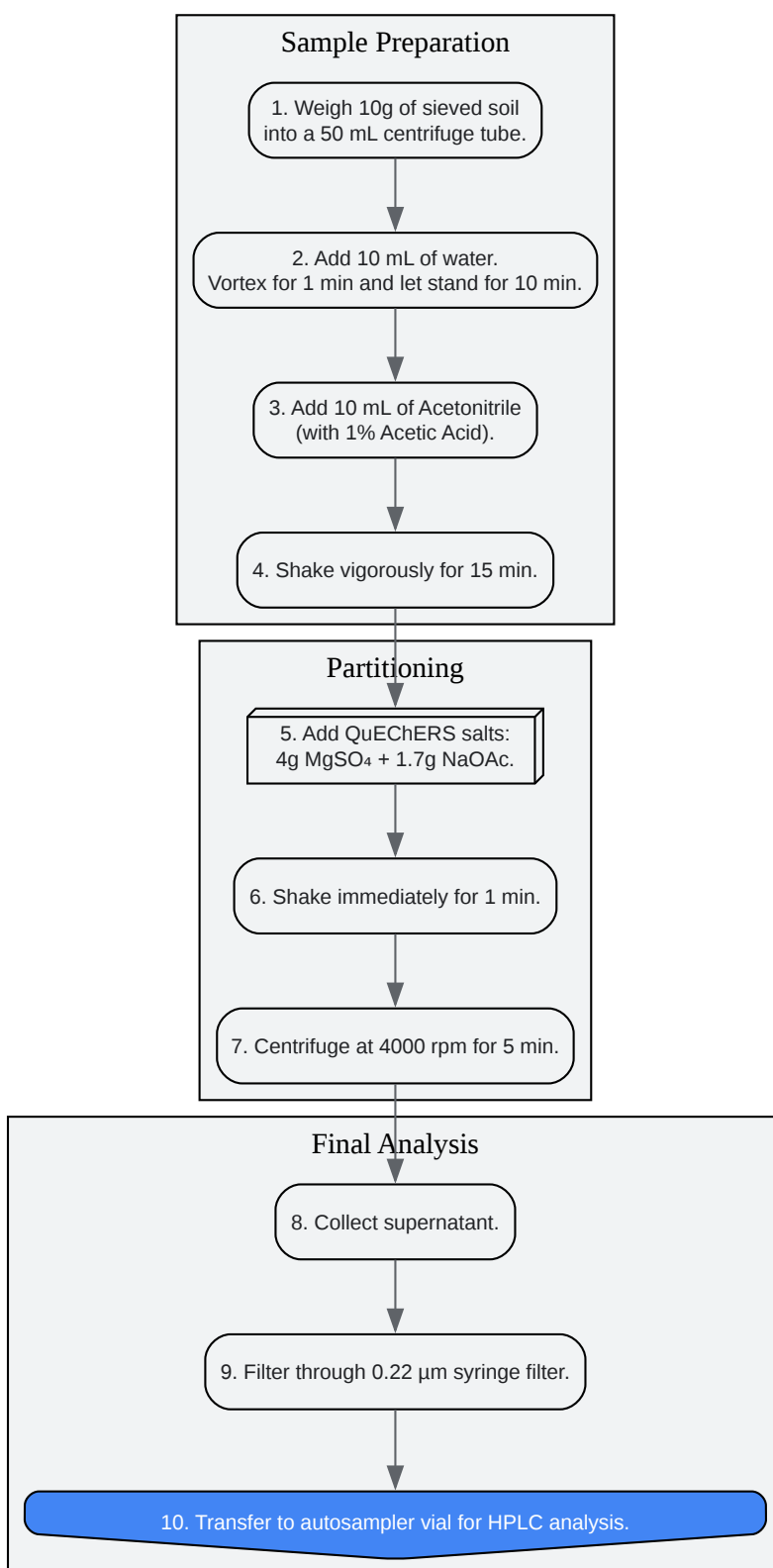
Experimental Protocols

Preparation of Standard Solutions

- Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of **Sulcotrione** reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4 °C and is stable for up to 6 months.
- Intermediate Stock Standard (100 µg/mL): Pipette 1 mL of the primary stock standard into a 10 mL volumetric flask and dilute to volume with acetonitrile.
- Working Calibration Standards (0.05 - 5.0 µg/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock standard with the mobile phase. A suggested range is 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL. These standards should be prepared fresh daily.

Sample Preparation: Modified QuEChERS Extraction

The following workflow provides a detailed, step-by-step methodology for extracting **Sulcotrione** from soil samples.



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Sources

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